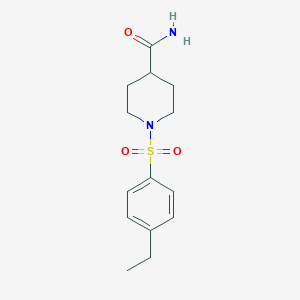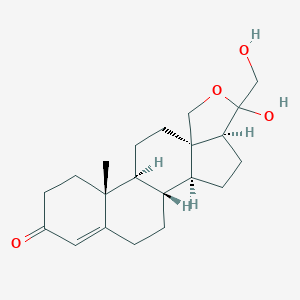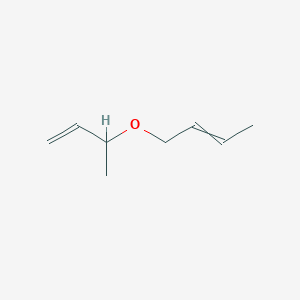
1-Butene, 3-(2-butenyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butene, 3-(2-butenyloxy)- is a chemical compound that belongs to the family of alkenes. It is also known as 2-Butenyloxy-1-butene and has the chemical formula C8H14O. This compound is widely used in scientific research for its unique properties and potential applications. In
Mecanismo De Acción
The mechanism of action of 1-Butene, 3-(2-butenyloxy)- is not well understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the double bond in the molecule. The butenyl group can also act as a leaving group in certain reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 1-Butene, 3-(2-butenyloxy)-. However, it has been reported to exhibit low toxicity and is not expected to cause any significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Butene, 3-(2-butenyloxy)- in lab experiments is its versatility. It can be used in a wide range of organic reactions and can act as a building block for the synthesis of various organic compounds. However, one of the limitations is the high cost of the compound, which may limit its use in certain research areas.
Direcciones Futuras
There are several potential future directions for research on 1-Butene, 3-(2-butenyloxy)-. One area of interest is the development of new synthetic methods for the compound that are more efficient and cost-effective. Another area of research is the exploration of its potential applications in the field of materials science, such as the synthesis of new polymers and materials with unique properties. Additionally, the compound may have potential applications in the field of medicinal chemistry, such as the development of new drugs and therapies. Further research is needed to fully understand the potential of 1-Butene, 3-(2-butenyloxy)- in these and other areas.
In conclusion, 1-Butene, 3-(2-butenyloxy)- is a versatile and potentially useful compound in scientific research. Its unique properties and potential applications make it an area of interest for researchers in various fields. Further research is needed to fully explore its potential and develop new applications for this compound.
Métodos De Síntesis
1-Butene, 3-(2-butenyloxy)- can be synthesized through the reaction of 1-butene and 2-buten-1-ol in the presence of a catalyst. The reaction is carried out at high temperature and pressure to obtain the desired product. The purity of the product can be improved through various purification techniques such as distillation, recrystallization, and chromatography.
Aplicaciones Científicas De Investigación
1-Butene, 3-(2-butenyloxy)- has several potential applications in scientific research. It can be used as a building block for the synthesis of various organic compounds. It can also be used as a reagent in organic synthesis reactions such as the Heck reaction, Suzuki coupling, and Sonogashira coupling. Furthermore, it has been used as a ligand in coordination chemistry and as a stabilizer in polymerization reactions.
Propiedades
Número CAS |
1476-05-7 |
|---|---|
Nombre del producto |
1-Butene, 3-(2-butenyloxy)- |
Fórmula molecular |
C30H50O2 |
Peso molecular |
126.2 g/mol |
Nombre IUPAC |
1-but-3-en-2-yloxybut-2-ene |
InChI |
InChI=1S/C8H14O/c1-4-6-7-9-8(3)5-2/h4-6,8H,2,7H2,1,3H3 |
Clave InChI |
XYFNXHGRCIZMQQ-UHFFFAOYSA-N |
SMILES |
CC=CCOC(C)C=C |
SMILES canónico |
CC=CCOC(C)C=C |
Sinónimos |
3-(2-Butenyloxy)-1-butene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Ethyl-2-(ethylamino)-6-[hydroxy(methoxy)methylidene]-5,8-dihydropteridin-7(6h)-one](/img/structure/B224498.png)
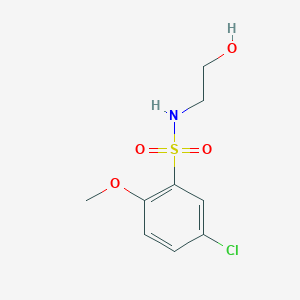
![1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224512.png)
![1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B224516.png)
![[(Z)-1-Chloro-2-phenylethenyl]benzene](/img/structure/B224521.png)
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B224538.png)
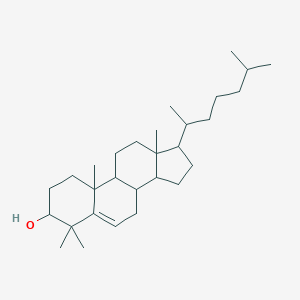
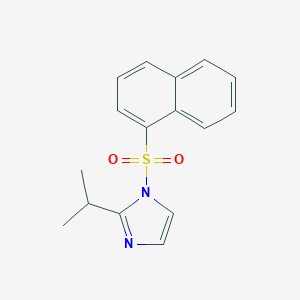
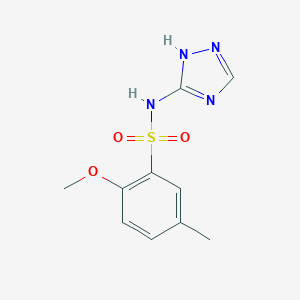
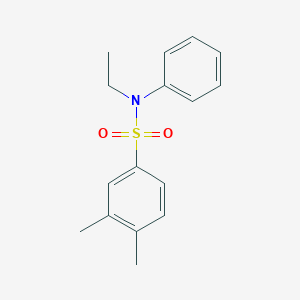
![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
![2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)
